molecular formula C15H15N5O3 B11379706 N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methoxybenzamide

N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methoxybenzamide

Cat. No.: B11379706
M. Wt: 313.31 g/mol
InChI Key: YZBFMRLPNJDINV-UHFFFAOYSA-N
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Description

N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-4-METHOXYBENZAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a triazolopyrimidine core, which is fused with a benzamide moiety, making it a unique and potentially bioactive molecule.

Preparation Methods

The synthesis of N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-4-METHOXYBENZAMIDE can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Industrial production methods may involve scale-up reactions and late-stage functionalization to enhance synthetic utility .

Chemical Reactions Analysis

N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-4-METHOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles replace the methoxy group.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other condensation products.

Common reagents and conditions used in these reactions include microwave irradiation, acidic or basic catalysts, and various solvents like ethanol or dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor for enzymes like CDK2 by binding to the active site and preventing the enzyme’s activity . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound may also interact with other molecular targets, contributing to its diverse biological activities.

Comparison with Similar Compounds

N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-4-METHOXYBENZAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H15N5O3

Molecular Weight

313.31 g/mol

IUPAC Name

N-(5,6-dimethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methoxybenzamide

InChI

InChI=1S/C15H15N5O3/c1-8-9(2)16-15-18-14(19-20(15)13(8)22)17-12(21)10-4-6-11(23-3)7-5-10/h4-7H,1-3H3,(H2,16,17,18,19,21)

InChI Key

YZBFMRLPNJDINV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N=C(NN2C1=O)NC(=O)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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